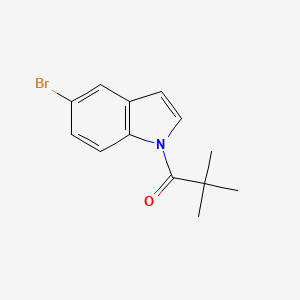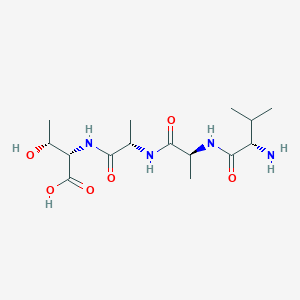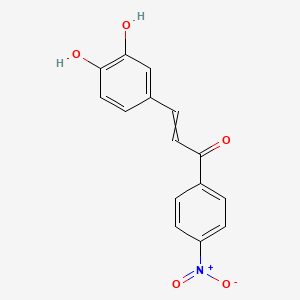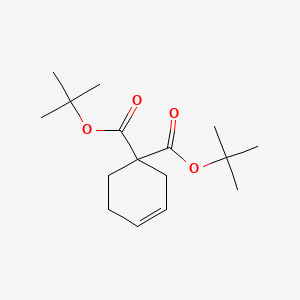
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with two tert-butyl groups and two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the tert-butyl groups or the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Reduction: Reduced derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Di-tert-butyl cyclohexane-1,1-dicarboxylate: Similar structure but with a saturated cyclohexane ring.
Di-tert-butyl benzene-1,1-dicarboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness: Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is unique due to its unsaturated cyclohexene ring, which provides different reactivity compared to its saturated or aromatic counterparts. This unsaturation allows for additional types of chemical reactions, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
819802-91-0 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
ditert-butyl cyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3 |
Clave InChI |
CWAQOSFPEUFVGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


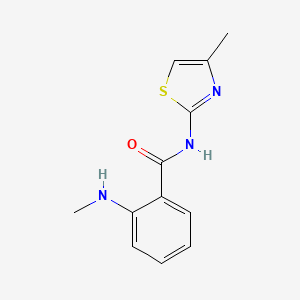
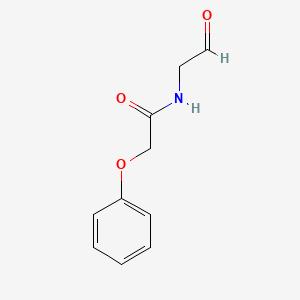
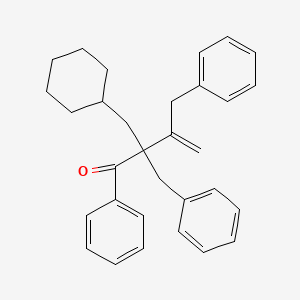
methanone](/img/structure/B12529066.png)
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
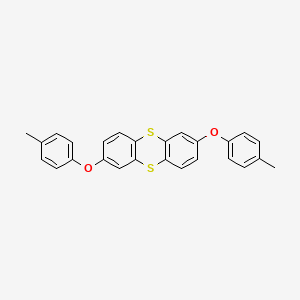
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
